molecular formula C5H10FNO2S B12164654 Piperidine-4-sulfonyl fluoride

Piperidine-4-sulfonyl fluoride

Cat. No.: B12164654
M. Wt: 167.20 g/mol
InChI Key: SCUPXJIOUWNHCG-UHFFFAOYSA-N
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Description

Piperidine-4-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides It is characterized by a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and a sulfonyl fluoride group attached to the fourth position of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperidine-4-sulfonyl fluoride typically involves the reaction of piperidine with sulfonyl fluoride precursors. One common method is the reaction of piperidine with sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the formation of an intermediate sulfonyl fluoride, which then reacts with piperidine to form the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Piperidine-4-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.

    Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic or basic conditions are used to facilitate hydrolysis.

Major Products Formed:

    Substitution Reactions: Various sulfonyl derivatives.

    Oxidation Reactions: Sulfonic acids.

    Reduction Reactions: Sulfonamides.

    Hydrolysis: Sulfonic acids.

Scientific Research Applications

Piperidine-4-sulfonyl fluoride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: Employed in the study of enzyme inhibition, particularly as a serine protease inhibitor.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of novel materials and as a building block for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of piperidine-4-sulfonyl fluoride involves the inhibition of enzymes through the formation of a covalent bond with the active site serine residue. This covalent modification leads to the inactivation of the enzyme, thereby preventing its catalytic activity. The compound targets specific molecular pathways, including those involved in inflammation and cancer cell proliferation.

Comparison with Similar Compounds

    Piperidine-4-sulfonamide: Similar structure but with an amide group instead of a fluoride.

    Piperidine-4-sulfonic acid: Contains a sulfonic acid group instead of a sulfonyl fluoride.

    Pyrrolidine-4-sulfonyl fluoride: Similar sulfonyl fluoride group but with a five-membered ring.

Uniqueness: Piperidine-4-sulfonyl fluoride is unique due to its specific reactivity and ability to form stable covalent bonds with enzyme active sites. This property makes it a valuable tool in biochemical research and drug development.

Properties

Molecular Formula

C5H10FNO2S

Molecular Weight

167.20 g/mol

IUPAC Name

piperidine-4-sulfonyl fluoride

InChI

InChI=1S/C5H10FNO2S/c6-10(8,9)5-1-3-7-4-2-5/h5,7H,1-4H2

InChI Key

SCUPXJIOUWNHCG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1S(=O)(=O)F

Origin of Product

United States

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